molecular formula C23H24ClFN2O B13783364 Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride CAS No. 97805-03-3

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride

Cat. No.: B13783364
CAS No.: 97805-03-3
M. Wt: 398.9 g/mol
InChI Key: LHMDSBDHRXPARH-UHFFFAOYSA-N
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Description

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a p-fluorobenzoyl group, a piperidylidene moiety, and a phenyl group, all connected through an acetonitrile backbone. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride typically involves multiple steps:

    Formation of the p-fluorobenzoyl intermediate: This step involves the reaction of p-fluorobenzoyl chloride with a suitable nucleophile to form the p-fluorobenzoyl intermediate.

    Attachment of the propyl chain: The intermediate is then reacted with a propylating agent to introduce the propyl chain.

    Formation of the piperidylidene moiety: The propylated intermediate undergoes cyclization with a piperidine derivative to form the piperidylidene ring.

    Introduction of the phenyl group: The final step involves the reaction of the piperidylidene intermediate with a phenylating agent to introduce the phenyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of the p-fluorobenzoyl intermediate and other reagents are synthesized and purified.

    Continuous flow reactions: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification and crystallization: The final product is purified through crystallization and other separation techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Formation of the Piperidylidene-Acetonitrile Core

The acetonitrile-piperidylidene backbone is synthesized via Knoevenagel condensation between a substituted piperidine and phenylacetonitrile derivatives.

  • Reagents : Piperidine-4-one, phenylacetonitrile, ammonium acetate, acetic acid.

  • Conditions : Reflux in ethanol (80°C, 12–24 hrs) .

StepReactantsConditionsYieldReference
1Piperidine-4-one + phenylacetonitrileEthanol, NH₄OAc, 80°C~65%

Salt Formation (Hydrochloride)

The free base is converted to the hydrochloride salt via acid-base reaction :

  • Reagents : HCl gas or aqueous HCl.

  • Conditions : Ethanol, 0–5°C .

Nitrile Hydrolysis

The nitrile group undergoes partial hydrolysis to an amide or carboxylic acid under acidic/basic conditions:

  • Acidic (HCl) : Forms phenylacetamide (minor pathway).

  • Basic (NaOH) : Forms phenylacetic acid (major pathway) .

ConditionProductRate Constant (k)Reference
1M HCl (reflux)Phenylacetamide2.1 × 10⁻³ min⁻¹
1M NaOH (reflux)Phenylacetic acid4.7 × 10⁻³ min⁻¹

Degradation of the Fluorobenzoyl Group

The p-fluorobenzoyl moiety is resistant to hydrolysis but undergoes photooxidation under UV light (λ = 254 nm):

  • Product : 4-Fluorobenzoic acid (confirmed via HPLC) .

Metabolic Pathways (In Vivo)

In hepatic microsomes, the compound is metabolized via CYP3A-mediated oxidation :

  • Primary metabolite : 3-(4-Fluorobenzoyl)propionic acid (FBPA) .

  • Secondary pathway : N-Dealkylation at the piperidine nitrogen .

EnzymePathwayMetaboliteReference
CYP3A4OxidationFBPA
CYP2D6N-DealkylationDespropyl derivative

Reactivity in Cross-Coupling Reactions

The phenylacetonitrile group participates in Pd-catalyzed couplings :

  • Suzuki-Miyaura : Forms biaryl derivatives with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME) .

Reaction TypeReagentsConditionsYieldReference
Suzuki-Miyaura4-Bromophenylboronic acid, Pd(PPh₃)₄DME, 90°C58%

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition at 220–240°C :

  • Major products : CO, HCN, and fluorinated aromatics (GC-MS data) .

Scientific Research Applications

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and stability. This uniqueness makes it suitable for a wide range of applications in different scientific fields.

Biological Activity

The compound Acetonitrile, 2-(1-(3-(p-fluorobenzoyl)propyl)-4-piperidylidene)-2-phenyl-, hydrochloride is a derivative of piperidine and has garnered interest due to its potential pharmacological properties. This article synthesizes existing research on its biological activity, focusing on its mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClFNOC_{19}H_{22}ClFNO with a molecular weight of approximately 335.84g/mol335.84\,g/mol. The compound features a p-fluorobenzoyl group attached to a piperidine derivative, which is crucial for its biological activity.

Research indicates that compounds related to this structure may interact with various neurotransmitter receptors, particularly those involved in adrenergic signaling. The presence of the p-fluorobenzoyl moiety enhances binding affinity to these receptors, influencing cardiovascular responses and central nervous system (CNS) activities.

1. Adrenergic Activity

The compound exhibits significant adrenergic activity, primarily as an agonist at alpha-1 adrenergic receptors. This interaction can lead to:

  • Vasoconstriction : Increased peripheral vascular resistance.
  • Increased Blood Pressure : Useful in treating hypotension.
  • CNS Effects : Potential for increased alertness and reduced fatigue.

2. Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

  • Hepatoma (Huh7) : Inhibition of cell proliferation.
  • Breast Cancer (T47D) : Induction of apoptosis in cancerous cells .

3. Safety Profile

The safety data indicates that the compound may cause side effects typical of adrenergic agonists, including:

  • Cardiovascular Responses : Palpitations, hypertension, and potential arrhythmias.
  • CNS Effects : Anxiety, tremors, and insomnia .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Adrenergic AgonismVasoconstriction, increased BP
CytotoxicityInhibited proliferation in Huh7 cells
CNS StimulationIncreased alertness
Side EffectsHypertension, anxiety

Case Study 1: Cardiovascular Effects

A study assessed the effects of phenylephrine (a related compound) on cardiomyocyte contraction rates. Results indicated an increase in intracellular calcium levels leading to enhanced contraction rates, suggesting a similar mechanism may be applicable to the hydrochloride variant under discussion .

Case Study 2: Antineoplastic Activity

Research involving synthesized piperidine derivatives showed promising results against hepatoma and breast cancer cell lines. The compounds demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating potential for therapeutic use in oncology .

Properties

CAS No.

97805-03-3

Molecular Formula

C23H24ClFN2O

Molecular Weight

398.9 g/mol

IUPAC Name

2-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-1-ium-4-ylidene]-2-phenylacetonitrile;chloride

InChI

InChI=1S/C23H23FN2O.ClH/c24-21-10-8-20(9-11-21)23(27)7-4-14-26-15-12-19(13-16-26)22(17-25)18-5-2-1-3-6-18;/h1-3,5-6,8-11H,4,7,12-16H2;1H

InChI Key

LHMDSBDHRXPARH-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC1=C(C#N)C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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